2,4-dibromo-6-[(E)-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate
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Overview
Description
2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of multiple bromine atoms and a pyridine ring, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of bromine atoms, the compound can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and various solvents such as dichloromethane and ethanol. Reaction conditions typically involve controlled temperatures (often between 50-100°C) and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds with high yields and purity .
Scientific Research Applications
2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE exerts its effects involves interactions with specific molecular targets and pathways. For instance, its bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially disrupting their function. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2,4-DIBROMO-6-[(E)-{[(3-(2-CHLOROPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO}METHYL]PHENOL: Similar in structure but contains a triazole ring and a chlorine atom.
2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-METHYLBENZOATE: Similar but with a methyl group instead of a bromine atom.
Uniqueness
What sets 2,4-DIBROMO-6-[(E)-{[(5-BROMOPYRIDIN-3-YL)FORMAMIDO]IMINO}METHYL]PHENYL 3-BROMOBENZOATE apart is its specific combination of bromine atoms and the pyridine ring, which confer unique reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C20H11Br4N3O3 |
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Molecular Weight |
660.9 g/mol |
IUPAC Name |
[2,4-dibromo-6-[(E)-[(5-bromopyridine-3-carbonyl)hydrazinylidene]methyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C20H11Br4N3O3/c21-14-3-1-2-11(4-14)20(29)30-18-12(5-15(22)7-17(18)24)9-26-27-19(28)13-6-16(23)10-25-8-13/h1-10H,(H,27,28)/b26-9+ |
InChI Key |
ARSVVDSNMIGJAE-JQAMDZJQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)C3=CC(=CN=C3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)C3=CC(=CN=C3)Br |
Origin of Product |
United States |
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